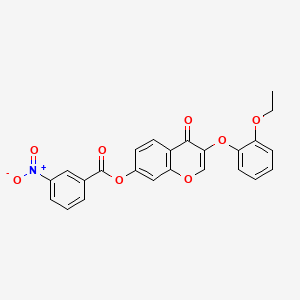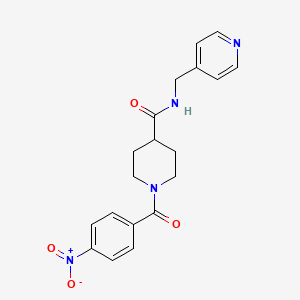![molecular formula C20H23ClN2O2 B3539952 1-(3-chlorophenyl)-4-[(3,4-dimethylphenoxy)acetyl]piperazine](/img/structure/B3539952.png)
1-(3-chlorophenyl)-4-[(3,4-dimethylphenoxy)acetyl]piperazine
Overview
Description
1-(3-chlorophenyl)-4-[(3,4-dimethylphenoxy)acetyl]piperazine, also known as CDP or Nefazodone, is a synthetic compound that belongs to the class of phenylpiperazine antidepressants. It was first synthesized in the 1980s and was approved by the FDA in 1994 for the treatment of major depressive disorder. Since then, it has been widely used in clinical practice due to its unique pharmacological profile, which includes serotonin and norepinephrine reuptake inhibition, as well as antagonism of 5-HT2A receptors.
Mechanism of Action
The exact mechanism of action of 1-(3-chlorophenyl)-4-[(3,4-dimethylphenoxy)acetyl]piperazine is not fully understood, but it is thought to involve the inhibition of serotonin and norepinephrine reuptake, as well as the antagonism of 5-HT2A receptors. By increasing the levels of these neurotransmitters in the brain, this compound is able to improve mood and reduce anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of serotonin and norepinephrine in the brain, which are important neurotransmitters involved in mood regulation. In addition, it has been shown to decrease the levels of cortisol, a stress hormone that is often elevated in people with depression and anxiety.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(3-chlorophenyl)-4-[(3,4-dimethylphenoxy)acetyl]piperazine for lab experiments is its well-established pharmacological profile. It has been extensively studied in both animal and human models, and its effects on neurotransmitter systems are well understood. However, one limitation of this compound is its potential for drug interactions, as it can inhibit the activity of certain liver enzymes that are involved in drug metabolism.
Future Directions
There are several potential future directions for research on 1-(3-chlorophenyl)-4-[(3,4-dimethylphenoxy)acetyl]piperazine. One area of interest is its potential use in the treatment of neuropathic pain, as it has been shown to have analgesic effects in animal models. Another area of interest is its potential use in combination therapy with other antidepressants, as it has been shown to enhance the effects of selective serotonin reuptake inhibitors (SSRIs) in some studies. Finally, there is ongoing research into the molecular mechanisms of this compound's action, which may lead to the development of more effective antidepressant medications in the future.
Scientific Research Applications
1-(3-chlorophenyl)-4-[(3,4-dimethylphenoxy)acetyl]piperazine has been extensively studied for its antidepressant properties and has been shown to be effective in the treatment of major depressive disorder, anxiety disorders, and post-traumatic stress disorder. In addition, it has been investigated for its potential use in the treatment of neuropathic pain, alcohol dependence, and other psychiatric disorders.
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(3,4-dimethylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-15-6-7-19(12-16(15)2)25-14-20(24)23-10-8-22(9-11-23)18-5-3-4-17(21)13-18/h3-7,12-13H,8-11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZLAPUFBAGZQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chloro-6-methoxyphenoxy}acetic acid](/img/structure/B3539870.png)


![5-{[2-(dimethylamino)-5-pyrimidinyl]methylene}-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3539897.png)
![N-isopropyl-2-{[(2-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B3539905.png)
![methyl (4-{[3-(2-cyclopentylethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B3539912.png)
![N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B3539916.png)
![3-(1,3-benzodioxol-5-yl)-7-benzylidene-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B3539923.png)
![2-chloro-4-nitro-N-[5-phenyl-4-(2-thienyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3539929.png)
![6-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B3539940.png)
![5-{2-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3539956.png)



